molecular formula C8H6N2O3S B034353 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 101667-97-4

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B034353
CAS No.: 101667-97-4
M. Wt: 210.21 g/mol
InChI Key: CYNGLBSDKJIAOD-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Mechanism of Action

Biochemical Pathways

Thieno[2,3-d]pyrimidines have been associated with antimicrobial activity , suggesting they may interact with pathways relevant to bacterial growth and proliferation.

Result of Action

Related compounds have shown antimicrobial activity , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
  • 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
  • Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a thieno and pyrimidine ring. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGLBSDKJIAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328084
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101667-97-4
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (1.0 g, 4.5 mmol) in THF (14 mL), MeOH (3 mL), and H2O (3 mL) was added lithium hydroxide monohydrate (0.68 g, 16 mmol). The reaction mixture was stirred at RT overnight. The reaction mixture was concentrated, diluted with H2O (20 mL) and washed with DCM (25 mL). The aqueous layer was acidified (pH˜2) with 1M HCl and the resultant precipitate was filtered and dried to give 0.9 g of pure 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, (yield: 94%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What are the potential applications of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives in medicinal chemistry?

A1: Research suggests that derivatives of this compound exhibit promising antimicrobial activity. Specifically:

  • Antibacterial activity: N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, synthesized via a 1,1’-carbonyldiimidazole promoted reaction with substituted benzyl amines, demonstrated good activity against Staphylococcus aureus and Bacillus subtilis strains. [] This activity was particularly pronounced in derivatives with no substituents or small substituents (methyl, methoxy) on the benzene ring. []
  • Antifungal activity: 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one showed notable inhibitory activity against the fungus Candida albicans. []

Q2: How does the structure of this compound derivatives influence their antimicrobial activity?

A2: Structure-activity relationship (SAR) studies highlight the importance of specific structural features:

  • Benzyl Substituents: The presence and nature of substituents on the benzene ring of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides significantly impact antibacterial activity. Compounds with no substituents or small, para-substituted groups exhibited greater potency against S. aureus and B. subtilis. []
  • Alkylation at Position 3: The introduction of a benzyl group at the 3-position of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one appears crucial for activity against Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa. The unsubstituted derivative was inactive against these bacterial strains. [] This suggests that substitution at this position might be essential for interaction with specific bacterial targets.

Q3: What computational chemistry approaches have been used to study this compound derivatives?

A3: Molecular docking studies have been performed on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to investigate their potential interaction with the bacterial enzyme TrmD from P. aeruginosa. [] Despite promising docking scores, conformational analysis revealed that these compounds might only partially inhibit TrmD, suggesting further structural optimization is necessary for stronger binding and improved efficacy. []

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